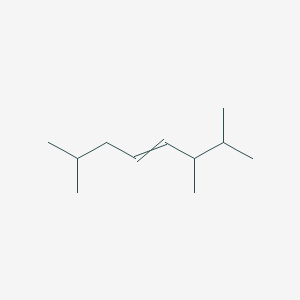
4-Octene, 2,3,7-trimethyl-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octene, 2,3,7-trimethyl-, (E)- is an organic compound with the molecular formula C11H22. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is part of the octene family, which consists of eight-carbon alkenes. The (E)- configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, giving the molecule a specific geometric structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene, 2,3,7-trimethyl-, (E)- can be achieved through various methods, including:
Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with an appropriate alkyl halide under the influence of a strong base.
Dehydration of Alcohols: Another method involves the dehydration of 2,3,7-trimethyl-4-octanol using an acid catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Wittig Reaction: The Wittig reaction can also be employed, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods
Industrial production of 4-Octene, 2,3,7-trimethyl-, (E)- typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or nickel to facilitate the hydrogenation or dehydrogenation reactions required to produce the compound efficiently.
化学反应分析
Types of Reactions
4-Octene, 2,3,7-trimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into its corresponding alkane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: 2,3,7-trimethyl-4-octanol, 2,3,7-trimethyl-4-octanone.
Reduction: 2,3,7-trimethyloctane.
Substitution: 2,3,7-trimethyl-4,5-dibromo-octane.
科学研究应用
4-Octene, 2,3,7-trimethyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 4-Octene, 2,3,7-trimethyl-, (E)- involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The specific pathways and targets depend on the context of its use, such as in catalytic processes or biological systems.
相似化合物的比较
Similar Compounds
- 4-Octene, 2,3,6-trimethyl-
- 4-Octene, 2,3,5-trimethyl-
- 4-Octene, 2,3,4-trimethyl-
Uniqueness
4-Octene, 2,3,7-trimethyl-, (E)- is unique due to its specific (E)- configuration, which affects its reactivity and interactions with other molecules. This geometric configuration can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in reactions.
属性
CAS 编号 |
61116-94-7 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC 名称 |
2,3,7-trimethyloct-4-ene |
InChI |
InChI=1S/C11H22/c1-9(2)7-6-8-11(5)10(3)4/h6,8-11H,7H2,1-5H3 |
InChI 键 |
RZVNZFWWBLMZCC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC=CC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


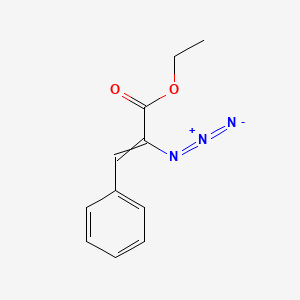
![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)
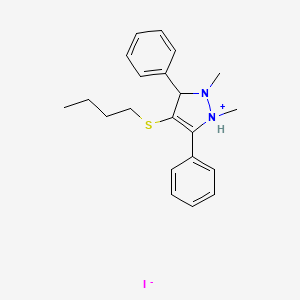
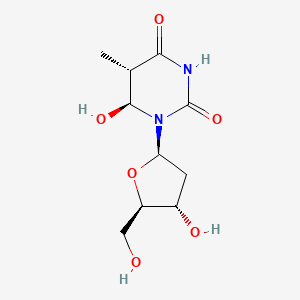
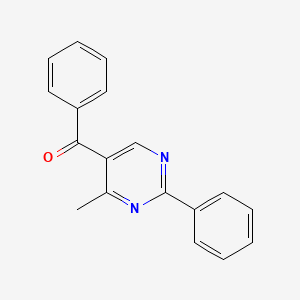
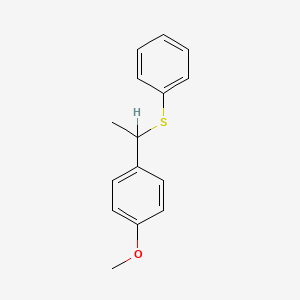
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
![1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole](/img/structure/B14599659.png)
![4-{2-[4'-(Hexyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14599664.png)
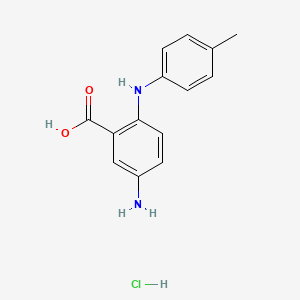
![2-{[Hydroxy(oxo)phosphaniumyl]oxy}phenolate](/img/structure/B14599673.png)
![Tris{[1-chloro-3-(2-chlorophenoxy)propan-2-yl]oxy}(phenyl)silane](/img/structure/B14599675.png)


